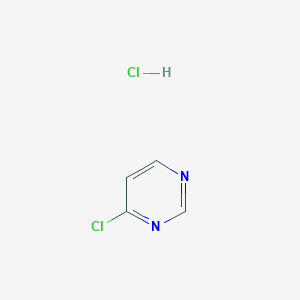
(R)-4-Chlorobenzhydrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-Chlorobenzhydrol, also known as 4-CB, is a chiral compound that has been widely used in scientific research. It is a white crystalline powder that has a molecular weight of 197.66 g/mol. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in different fields of research.
Mecanismo De Acción
The mechanism of action of (R)-4-Chlorobenzhydrol is not fully understood. However, it has been found to interact with certain receptors in the body, particularly the serotonin 5-HT2A receptor. This interaction leads to the activation of the receptor, resulting in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
(R)-4-Chlorobenzhydrol has been found to have various biochemical and physiological effects, including the following:
1. It has been found to have anxiolytic effects, reducing anxiety and promoting relaxation.
2. It has been found to have antipsychotic effects, reducing the symptoms of psychosis.
3. It has been found to have anti-inflammatory effects, reducing inflammation in the body.
4. It has been found to have antitumor effects, inhibiting the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-4-Chlorobenzhydrol has several advantages and limitations for lab experiments, including the following:
Advantages:
1. It is a chiral compound, making it a valuable tool in the study of chiral chemistry.
2. It has been found to have various biochemical and physiological effects, making it a valuable tool in the study of pharmacology.
3. It is relatively easy to synthesize, making it readily available for use in lab experiments.
Limitations:
1. It is a controlled substance, requiring special permits and licenses for use in lab experiments.
2. It has been found to have potential toxic effects, requiring careful handling and disposal.
3. It has limited solubility in water, making it difficult to use in certain types of experiments.
Direcciones Futuras
There are several future directions for the use of (R)-4-Chlorobenzhydrol in scientific research, including the following:
1. Further studies on the mechanism of action of (R)-4-Chlorobenzhydrol.
2. Development of new synthetic methods for the preparation of (R)-4-Chlorobenzhydrol.
3. Study of the potential therapeutic applications of (R)-4-Chlorobenzhydrol in the treatment of various diseases.
4. Development of new derivatives of (R)-4-Chlorobenzhydrol with improved properties and efficacy.
Conclusion:
(R)-4-Chlorobenzhydrol is a valuable tool in scientific research, particularly in the field of pharmacology. Its various biochemical and physiological effects make it a versatile compound with numerous applications. Further research on its mechanism of action and potential therapeutic applications is needed to fully understand its potential in the field of medicine.
Métodos De Síntesis
The synthesis of (R)-4-Chlorobenzhydrol involves the reduction of 4-chlorobenzophenone using a chiral reducing agent. The most commonly used reducing agent is sodium borohydride (NaBH4) in the presence of a chiral ligand. The chiral ligand used in the reduction process determines the stereoselectivity of the reaction, resulting in the formation of either (R)- or (S)-4-Chlorobenzhydrol.
Aplicaciones Científicas De Investigación
(R)-4-Chlorobenzhydrol has been widely used in scientific research, particularly in the field of pharmacology. It has been found to have various applications, including the following:
1. As a chiral auxiliary in the synthesis of other chiral compounds.
2. As a reagent in the determination of the enantiomeric purity of other chiral compounds.
3. As a ligand in the preparation of chiral metal complexes.
4. As a tool in the study of the mechanism of action of certain drugs.
Propiedades
Número CAS |
123535-85-3 |
|---|---|
Nombre del producto |
(R)-4-Chlorobenzhydrol |
Fórmula molecular |
C13H11ClO |
Peso molecular |
218.68 g/mol |
Nombre IUPAC |
(R)-(4-chlorophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H11ClO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H/t13-/m1/s1 |
Clave InChI |
AJYOOHCNOXWTKJ-CYBMUJFWSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)O |
SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



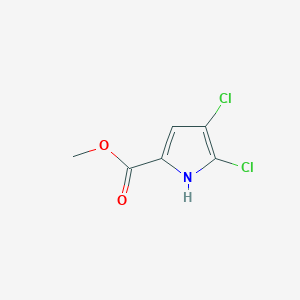
![2,5-Furandione, dihydro-3-[3-(trimethoxysilyl)propyl]-](/img/structure/B179919.png)


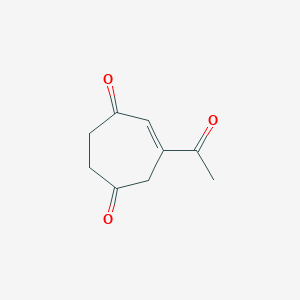

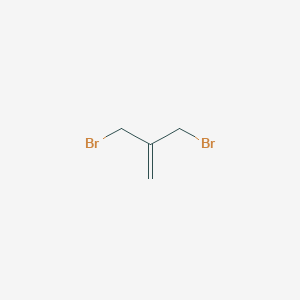
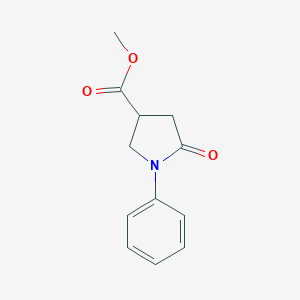

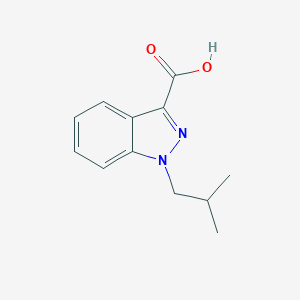
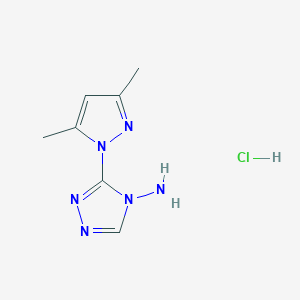
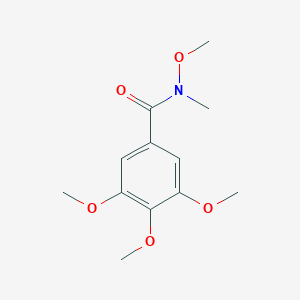
![(R)-(-)-2-[(RS)-1-Ethoxyethoxy]-1-propanol](/img/structure/B179944.png)
